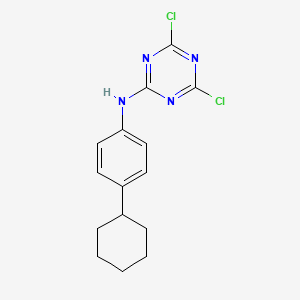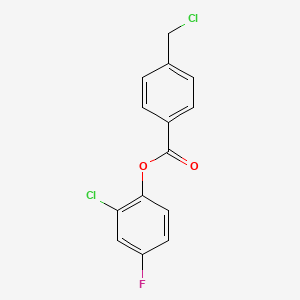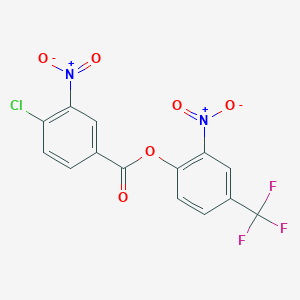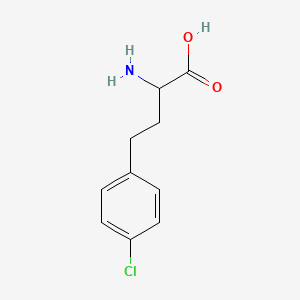
2-Amino-4-(4-chlorophenyl)butanoic acid
説明
科学的研究の応用
Molecular Structure and Reactivity
Molecular Docking and Spectroscopic Analysis 4 – [(2, 6) dichlorophenyl amino] 2 – methylidene 4 – oxobutanoic acid and its derivatives have been extensively studied for their molecular structure and reactivity. Spectroscopic (FT-IR and FT-Raman) and theoretical (DFT) analyses revealed detailed insights into their molecular structure and vibrational bands. The study also highlighted the compound's potential as a nonlinear optical material and indicated good biological activities based on Auto-dock studies targeting Placenta growth factor (PIGF-1) (Vanasundari et al., 2018).
Crystal Engineering and Baclofen Properties Baclofen, a derivative of 2-Amino-4-(4-chlorophenyl)butanoic acid, is known for its properties as a muscle relaxant. Studies on its crystal structure and thermal analysis revealed significant insights. Multicomponent crystals formed between baclofen and various acids showed specific conformational and protonation properties, providing a ground for further analysis in crystal engineering (Báthori & Kilinkissa, 2015).
Vibrational Spectra and Molecular Analysis Further analysis of 4-amino-3(4-chlorophenyl) butanoic acid through FT-IR and FTR spectra revealed detailed information on molecular electronic energy, geometrical structure, and vibrational spectra. The studies conducted at Hartree–Fock/6-31G(d,p) and Lee–Yang–Parr/6-31G(d,p) levels of theory provided comprehensive data on the molecule's stability, charge delocalization, and intramolecular hydrogen bond-like weak interactions (Muthu & Paulraj, 2012).
Synthesis and Biological Applications
Synthesis of Unnatural α-Amino Acids Unnatural α-amino acids have been synthesized from 4-(3,4-Dichlorophenyl)-4-oxobut-2-enoic acid derivatives. These compounds served as starting materials for synthesizing various heterocycles, potentially contributing to pharmacological research and the development of nucleoside moieties (El-Hashash & Rizk, 2013).
Development of New Heterocyclic Compounds Research into the preparation of new heterocyclic compounds with expected biological activity has been conducted using derivatives of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid. These compounds showed promising antimicrobial and antifungal activities, offering potential routes for further pharmaceutical development (Sayed et al., 2003).
Enantioseparation and Structural Studies Recent studies have shown successful enantioseparation of 3-hydroxycarboxylic acids using diastereomeric salt formation. Compounds like 3-hydroxy-4-(4-chlorophenyl)butanoic acid were efficiently resolved, emphasizing the crucial role of hydrogen bonding and CH/π interactions in the structure of the less-soluble diastereomeric salts (Chandrasekaran et al., 2022).
作用機序
Target of Action
The primary targets of 2-Amino-4-(4-chlorophenyl)butanoic acid are currently unknown
Action Environment
The action, efficacy, and stability of 2-Amino-4-(4-chlorophenyl)butanoic acid may be influenced by various environmental factors These could include the pH of the body fluids, the presence of other compounds, and the specific conditions within cells and tissues
特性
IUPAC Name |
2-amino-4-(4-chlorophenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUBLNVPEAFNGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(C(=O)O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(4-chlorophenyl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







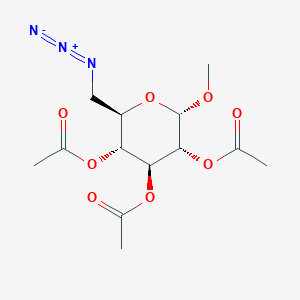
![2,6-dichloro-N-[[5-chloro-N-methyl-2-nitro-4-(trifluoromethyl)anilino]carbamoyl]benzamide](/img/structure/B3040590.png)
![N1-[2-(2,4-dichlorophenoxy)phenyl]-2-bromopropanamide](/img/structure/B3040593.png)
![N1-[2-(2,4-dichlorophenoxy)phenyl]-2,3,3-trichloroacrylamide](/img/structure/B3040594.png)
![[2,4-Dichloro-6-[(E)-C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenyl] 2-fluorobenzoate](/img/structure/B3040595.png)
